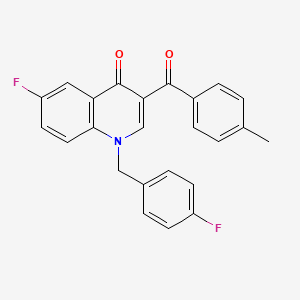

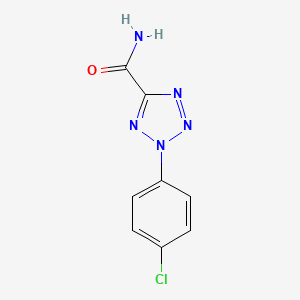

3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

The compound this compound is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic and antidiabetic properties . Thiazolidinediones interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in the regulation of glucose and lipid metabolism .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves Knoevenagel condensation reactions, as seen in the preparation of various substituted thiazolidinediones . Piperidine is frequently used as a catalyst or a reagent in the synthesis of these compounds, facilitating the formation of the desired thiazolidinedione core . The introduction of a 3-chloro-4-fluorophenyl group could be achieved through halogenation reactions, which are common in the modification of aromatic rings to enhance biological activity .

Molecular Structure Analysis

The molecular structure of thiazolidinediones is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of substituents like the 3-chloro-4-fluorophenyl group can significantly influence the electronic distribution and steric hindrance, potentially affecting the compound's binding affinity to biological targets . Crystallography or NMR spectroscopy can be used to elucidate the precise molecular structure .

Chemical Reactions Analysis

Thiazolidinediones can undergo various chemical reactions, including alkylation, cyclization, and condensation, to yield a diverse array of derivatives with different biological activities . The presence of halogen atoms on the aromatic ring can make the compound more reactive towards nucleophilic substitution reactions, which can be exploited to introduce additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile. These properties are often determined using techniques like thin-layer chromatography (TLC) and melting point analysis . The introduction of halogen atoms can increase the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems .

Relevant Case Studies

Several thiazolidinedione derivatives have been evaluated in animal models for their antihyperglycemic effects. For instance, sulfonylthiazolidinediones have shown potency in lowering glucose and insulin levels in obese, insulin-resistant mice . Additionally, thiazolidinedione-triazole hybrids have demonstrated antimicrobial activity against various bacterial and fungal strains . These case studies highlight the therapeutic potential of thiazolidinedione derivatives in treating metabolic and infectious diseases.

Scientific Research Applications

Anticancer Activity

A study elaborates on the synthesis and evaluation of thiazolidine-2,4-dione derivatives for their anticancer properties. The compounds were synthesized through reactions involving p-fluorobenzaldehyde, leading to derivatives that showed significant activity against human breast cancer cell lines. This indicates the potential of such derivatives in anticancer drug development (Kumar & Sharma, 2022).

Antimicrobial Activity

Research on 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated their potent antibacterial and antifungal activities. These compounds were synthesized using Knoevenagel condensation and showed significant effectiveness against gram-positive bacteria and fungi, presenting a valuable chemical framework for developing new antimicrobial agents (Prakash et al., 2011).

Antitumor Evaluation

Another investigation focused on the synthesis of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives via Knoevenagel condensation. These derivatives exhibited moderate to good antitumor activity against various cancer cell lines, suggesting their promise as a base for designing new antitumor agents (Yu et al., 2017).

Antifungal Compound

A novel antifungal compound showcasing pharmacologically relevant properties was synthesized and characterized. The study detailed the solubility, thermodynamics, and partitioning processes in biologically relevant solvents, providing insights into the drug's delivery pathways and its potential application as an antifungal agent (Volkova et al., 2020).

Fluorescent Sensor Development

Research on the development of a fluorescent sensor for detecting toxic chemicals like oxalyl chloride and phosgene utilized a structure incorporating thiazolidine-2,4-dione. This innovative approach enabled highly selective and sensitive detection, highlighting the compound's utility in creating sensors for environmental and health safety applications (Zhang et al., 2017).

properties

IUPAC Name |

3-[1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O3S/c18-13-9-11(1-3-14(13)19)2-4-15(22)20-7-5-12(6-8-20)21-16(23)10-25-17(21)24/h1,3,9,12H,2,4-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRVCRNJBUCDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)

![Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2521261.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)

![2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)